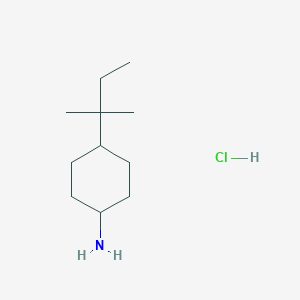
4-(1,1-Dimethylpropyl)cyclohexanamine hydrochloride
Descripción general
Descripción
4-(1,1-Dimethylpropyl)cyclohexanamine hydrochloride is a chemical compound with the CAS Number: 208941-83-7 . It is also known by the IUPAC Name 4-tert-pentylcyclohexanamine . This compound is used in various scientific studies, including pharmaceutical research and organic synthesis.
Molecular Structure Analysis
The molecular formula of 4-(1,1-Dimethylpropyl)cyclohexanamine hydrochloride is C11H24ClN . The InChI code is 1S/C11H23N/c1-4-11(2,3)9-5-7-10(12)8-6-9/h9-10H,4-8,12H2,1-3H3 .Physical And Chemical Properties Analysis
The molecular weight of 4-(1,1-Dimethylpropyl)cyclohexanamine hydrochloride is 169.31 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
4-(1,1-Dimethylpropyl)cyclohexanamine hydrochloride has been utilized in various chemical syntheses and studies exploring its properties and potential applications. For instance, research into the synthesis of related compounds reveals their potential in creating new chemical entities with specific functions, such as improved solubility or biological activity. The thermodynamic properties of cyclohexanamines, including vapor pressures and molar enthalpies of vaporization, have been measured to provide essential data for practical thermochemical calculations, indicating the significance of structural variations on the physical properties of these compounds (Verevkin & Emel̀yanenko, 2015).
Biological Applications and Research
In the field of biology and medicine, derivatives of cyclohexanamine, including those structurally similar to 4-(1,1-Dimethylpropyl)cyclohexanamine hydrochloride, have been investigated for various activities. For example, compounds have been explored for their herbicidal and fungicidal activities, showing promising results in preliminary biological tests (L. Tian et al., 2009). Another study introduced 4,4′-methylenebis-cyclohexanamine as a potential high-performance water-based drilling fluid additive for inhibiting shale hydration and dispersion, demonstrating the versatility of cyclohexanamine derivatives in industrial applications (H. Zhong et al., 2016).
Pharmaceutical Research
Research into the pharmaceutical applications of cyclohexanamine derivatives has led to the discovery of compounds with significant biological activities. For instance, studies have found cyclohexanamine-based compounds effective against Mycobacterium tuberculosis, including drug-resistant strains, highlighting their potential as new therapeutic agents (S. Das et al., 2010). These findings underscore the importance of cyclohexanamine derivatives in developing new medications for treating infectious diseases.
Propiedades
IUPAC Name |
4-(2-methylbutan-2-yl)cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N.ClH/c1-4-11(2,3)9-5-7-10(12)8-6-9;/h9-10H,4-8,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJFNOZGVDZKJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-Dimethylpropyl)cyclohexanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



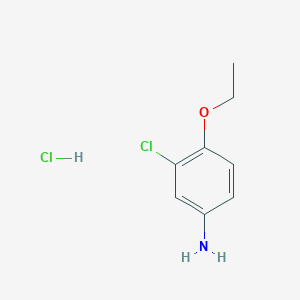
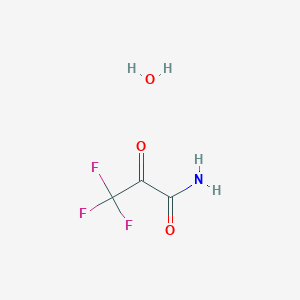
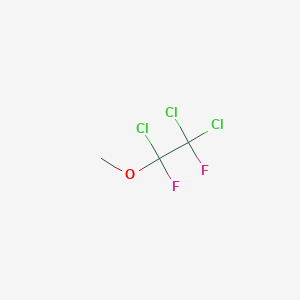
![4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1419493.png)
![1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1419494.png)
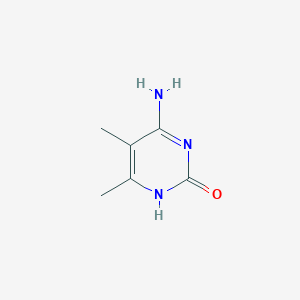
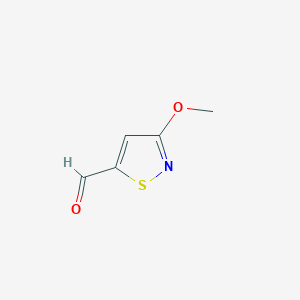
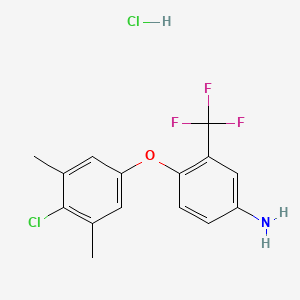
![4-[(3-Methylbenzyl)oxy]piperidine hydrochloride](/img/structure/B1419501.png)
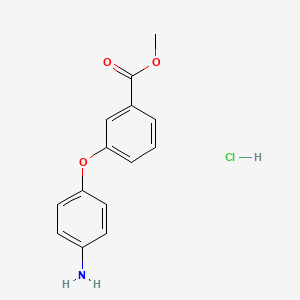
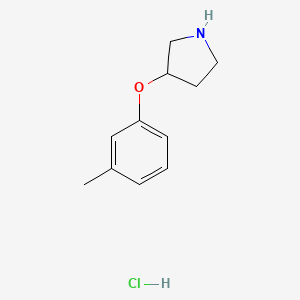
![3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine](/img/structure/B1419504.png)
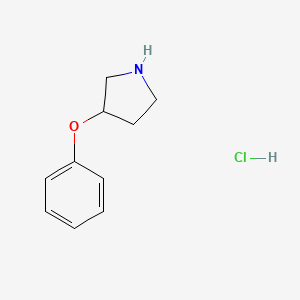
![2-chloro-1,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B1419508.png)